molecular formula C11H11BFNO2 B2864242 5-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid CAS No. 2096339-45-4

5-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid

Cat. No. B2864242
M. Wt: 219.02
InChI Key: MCLGXDDQFJDLAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the boronic acid tail, (4-(1-cyanocyclobutyl)-2-fluorophenyl)boronic acid, was prepared via treatment of 1-(4-bromo-3-fluorophenyl)cyclobutane-1-carbonitrile with i-PrMgCl and trimethylborate .

Scientific Research Applications

Sugar Recognition in Water

A novel boronic acid fluorophore complex sensor was designed for sugar recognition in water, demonstrating the application of boronic acid derivatives in biochemical sensing. The sensor exhibits efficient fluorescence emission response upon sugar binding, highlighting its potential for selective sugar detection in aqueous environments (Tong et al., 2001).

Heterocyclic Compound Synthesis

Research on heterocyclic compounds containing trivalent iodine, oxygen, and boron in a five-membered ring has been conducted. These studies explore the structural and aromatic characteristics of heterocyclic rings, contributing to the development of new materials with potential applications in various fields, including pharmacology and materials science (Nemykin et al., 2011).

Nanoparticle Drug Carriers

Poly(butylcyanoacrylate) nanoparticles were investigated as drug carriers for 5-fluorouracil, intended for topical treatment. This study demonstrates the versatility of boronic acid derivatives in creating drug delivery systems, offering new avenues for the development of topical treatments (Simeonova et al., 2003).

Anticancer Agents

Simple phenylboronic acid and benzoxaborole derivatives were evaluated for their antiproliferative potential against cancer cells. These compounds exhibit strong antiproliferative and proapoptotic effects, highlighting their promise as novel anticancer agents. Their mechanism of action involves cell cycle arrest induction, providing a basis for further research in experimental oncology (Psurski et al., 2018).

Fluorescence Quenching Studies

The fluorescence quenching mechanisms of boronic acid derivatives were explored, providing insights into their photophysical properties. These studies contribute to a better understanding of the interactions between boronic acids and potential quenchers, which is crucial for the development of fluorescence-based sensors and bioimaging tools (Geethanjali et al., 2015).

Glucose Sensing

The use of boronic acid derivatives for glucose sensing was demonstrated through the development of sensors that exhibit selective and sensitive ratiometric fluorescent sensing in aqueous solutions. This research underscores the potential of boronic acid derivatives in creating selective sensors for glucose, with applications in diabetes management and research (Huang et al., 2013).

properties

IUPAC Name

[5-(1-cyanocyclobutyl)-2-fluorophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BFNO2/c13-10-3-2-8(6-9(10)12(15)16)11(7-14)4-1-5-11/h2-3,6,15-16H,1,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLGXDDQFJDLAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C2(CCC2)C#N)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid

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